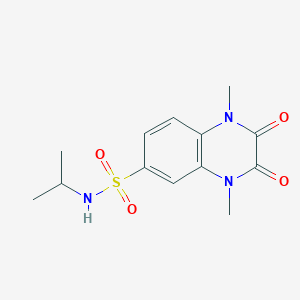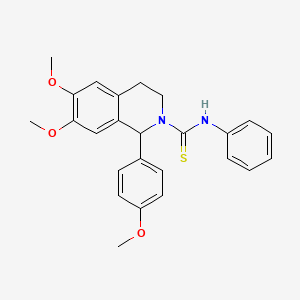![molecular formula C37H31N3O3 B11065421 N,N'-[4-Methyl-6-(2-oxopyrrolidin-1-YL)-1,3-phenylene]dibiphenyl-2-carboxamide](/img/structure/B11065421.png)
N,N'-[4-Methyl-6-(2-oxopyrrolidin-1-YL)-1,3-phenylene]dibiphenyl-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-[4-Methyl-6-(2-oxopyrrolidin-1-YL)-1,3-phenylene]dibiphenyl-2-carboxamide is a complex organic compound with an intriguing structure. Let’s break it down:
-
N,N’-[4-Methyl-6-(2-oxopyrrolidin-1-YL)-1,3-phenylene]: : This part of the name describes the core structure. It consists of a phenylene ring (a six-membered aromatic ring) with a 2-oxopyrrolidin-1-YL substituent at the 4-position and a methyl group at the 6-position.
-
Dibiphenyl-2-carboxamide: : This portion indicates that two biphenyl groups are attached to the central phenylene ring, forming a symmetrical structure.
Preparation Methods
Synthetic Routes:: Several synthetic routes can lead to the formation of this compound. Here are a couple of approaches:
-
One-Pot Synthesis: : InCl₃-catalyzed Povarov reaction involving aniline derivatives, formaldehyde, and ethynylpyrrolidin-2-one leads to N-propargyl-4-(2-oxopyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline derivatives .
-
Functionalization of Preformed Pyrrolidine Rings: : Starting from preformed pyrrolidine rings (e.g., proline derivatives), various functional groups can be introduced to create the desired compound.
Industrial Production:: While industrial-scale production methods may not be widely documented, laboratory-scale syntheses provide a foundation for further exploration.
Chemical Reactions Analysis
This compound likely undergoes various reactions due to its functional groups. Some common reactions include:
Oxidation: Oxidative processes may modify the carbonyl group or other functional groups.
Reduction: Reduction reactions could reduce the carbonyl group or other substituents.
Substitution: Substituting functional groups (e.g., halogens, alkyl groups) can alter its properties.
Common reagents and conditions depend on the specific reaction type. Major products formed would vary accordingly.
Scientific Research Applications
Chemistry::
Scaffold Exploration: Researchers use pyrrolidine-based compounds as versatile scaffolds for drug design due to their sp³-hybridization and stereochemistry .
Binding Studies: Investigate its binding affinity to specific proteins or receptors.
Drug Development: Explore its potential as a drug candidate, considering its unique structure.
Enzyme Inhibition: Investigate its effects on enzymes (e.g., PARP1) .
Materials Science: Assess its use in materials, such as polymers or liquid crystals.
Mechanism of Action
The compound likely interacts with specific molecular targets or pathways. Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
While I don’t have direct information on similar compounds, exploring related pyrrolidine derivatives and comparing their properties would highlight its uniqueness.
Properties
Molecular Formula |
C37H31N3O3 |
|---|---|
Molecular Weight |
565.7 g/mol |
IUPAC Name |
N-[2-methyl-4-(2-oxopyrrolidin-1-yl)-5-[(2-phenylbenzoyl)amino]phenyl]-2-phenylbenzamide |
InChI |
InChI=1S/C37H31N3O3/c1-25-23-34(40-22-12-21-35(40)41)33(39-37(43)31-20-11-9-18-29(31)27-15-6-3-7-16-27)24-32(25)38-36(42)30-19-10-8-17-28(30)26-13-4-2-5-14-26/h2-11,13-20,23-24H,12,21-22H2,1H3,(H,38,42)(H,39,43) |
InChI Key |
ZAROWKWMNBXWRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2C3=CC=CC=C3)NC(=O)C4=CC=CC=C4C5=CC=CC=C5)N6CCCC6=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methoxy-9-(3,4,5-trimethoxyphenyl)-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B11065341.png)
![1-(4-fluorobenzyl)-2-morpholino-1H-benzo[d]imidazole](/img/structure/B11065347.png)

![2-(4-chlorophenoxy)-N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B11065378.png)

![3-(2,6-dichlorophenyl)-5-methyl-N-{[(1R,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}-1,2-oxazole-4-carboxamide](/img/structure/B11065390.png)

![4-(8-Iodo-4-methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)benzonitrile](/img/structure/B11065397.png)

![4,6-dimethyl-3-[4,4,4-trifluoro-3-(piperidin-1-yl)butanoyl]pyridin-2(1H)-one](/img/structure/B11065411.png)
![2-(4-Fluorophenyl)-5-propylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11065414.png)
![ethyl 6-(2,3-dimethoxybenzyl)-8-methyl-4-oxo-2-(phenylcarbamoyl)-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11065416.png)
![Acetamide, N-furan-2-ylmethyl-2-(4-morpholin-4-yl-[1,2,5]thiadiazol-3-yloxy)-](/img/structure/B11065426.png)
![6-(3,4-dichlorophenyl)-3-[(4-methoxyphenoxy)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11065427.png)
